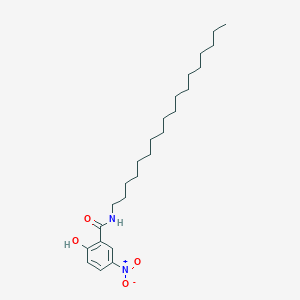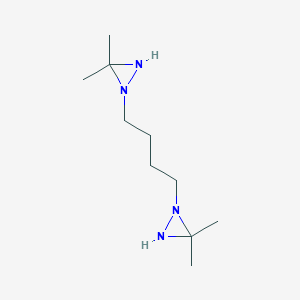![molecular formula C16H25N3O5S B12485525 2-[(4-Methoxy-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12485525.png)
2-[(4-Methoxy-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methyl-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the morpholine ring and the sulfonamide group suggests potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with N-methylamine under basic conditions.
Introduction of the acetamide group: The resulting sulfonamide can be further reacted with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the sulfonamide group could yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(N-methyl-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide may have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(N-methyl-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. The morpholine ring may interact with various proteins or enzymes, potentially disrupting their function.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Morpholine derivatives: Compounds containing the morpholine ring, used in various pharmaceutical applications.
Uniqueness
2-(N-methyl-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the combination of the sulfonamide group and the morpholine ring, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C16H25N3O5S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C16H25N3O5S/c1-18(25(21,22)15-5-3-14(23-2)4-6-15)13-16(20)17-7-8-19-9-11-24-12-10-19/h3-6H,7-13H2,1-2H3,(H,17,20) |
Clave InChI |
LYFPLNKIBCTPJL-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)NCCN1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Solubilidad |
51.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12485462.png)

![N,N'-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diyldiacetamide](/img/structure/B12485471.png)
![N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide](/img/structure/B12485477.png)
![1-{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B12485481.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12485489.png)

![Ethyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485500.png)
![1-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propan-2-ol](/img/structure/B12485504.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B12485506.png)
![4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12485507.png)

![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine hydrochloride](/img/structure/B12485511.png)
![methyl 4-{[7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B12485520.png)
